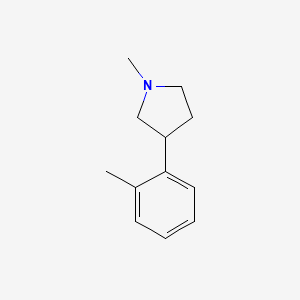

1-Methyl-3-(2-methylphenyl)pyrrolidine

Beschreibung

1-Methyl-3-(2-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a methyl group at the 1-position and a 2-methylphenyl substituent at the 3-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied due to their conformational flexibility, which influences their physicochemical and pharmacological properties.

Eigenschaften

Molekularformel |

C12H17N |

|---|---|

Molekulargewicht |

175.27 g/mol |

IUPAC-Name |

1-methyl-3-(2-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17N/c1-10-5-3-4-6-12(10)11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3 |

InChI-Schlüssel |

LSZVWBNBWFDURA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2CCN(C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(2-methylphenyl)pyrrolidine typically involves the reaction of 2-methylphenylacetonitrile with methylamine under specific conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to yield the desired pyrrolidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-3-(2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated derivatives.

Substitution: Functionalized pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticonvulsant properties. For instance, research involving related pyrrolidine derivatives demonstrated significant activity in electroshock seizure models, suggesting their potential use as anticonvulsants . The mechanisms underlying these effects are believed to involve modulation of voltage-gated sodium and calcium channels, providing a pathway for developing new antiepileptic drugs.

Analgesic Properties

In addition to anticonvulsant effects, certain derivatives of 1-methyl-3-(2-methylphenyl)pyrrolidine have shown analgesic properties. These compounds may provide relief from pain without the sedative side effects commonly associated with traditional analgesics, making them candidates for further investigation in pain management therapies .

Research Findings and Case Studies

The following table summarizes key findings from recent studies on the applications of 1-methyl-3-(2-methylphenyl)pyrrolidine and its derivatives:

| Study | Focus | Key Findings | Potential Applications |

|---|---|---|---|

| Rybka et al., 2025 | Anticonvulsant Activity | Compounds displayed high protective indices in seizure models. | Development of new antiepileptic medications. |

| Kamiński et al., 2015 | Analgesic Activity | Certain derivatives exhibited significant pain relief without sedation. | New analgesic therapies for chronic pain management. |

| Patent CN113321605A | Synthesis Methodology | Improved synthesis techniques leading to higher yields and purities. | Industrial production of pharmaceutical intermediates. |

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Conformational Analysis

- Dihedral Angles and Ring Puckering: In 1-Methyl-3-(2-methylphenyl)-3a-nitro-hexahydrochromeno-pyrrole (), the dihedral angles between the pyrrolidine and benzene rings range from 40.05° to 66.83°, with sp³ hybridization at N1 (sum of bond angles: ~330°) . The chromeno-isoxazole derivative () exhibits a puckered isoxazole ring (deviation: 0.3256 Å) and a semi-chair pyrrolidine conformation, with dihedral angles of 44.07° (isoxazole vs. methylphenyl) and 84.23° (isoxazole vs. pyrrolidine) . Comparison: The target compound’s simpler structure (lacking fused rings) likely exhibits less pronounced puckering than and analogs. The 2-methylphenyl group may introduce steric hindrance, increasing dihedral angles compared to non-aryl substituents.

Spectroscopic Characteristics

- 1-Methyl-3-(thiophen-2-yl)pyrrolidine-2,5-dione () shows distinct NMR signals: δ 7.19–6.91 ppm (thiophene protons) and δ 2.97 ppm (N–CH₃). IR peaks at 1694 cm⁻¹ (C=O) and 3096 cm⁻¹ (C–H aromatic) highlight electronic effects of the thiophene group .

- Comparison : The target compound’s 2-methylphenyl group would likely produce upfield-shifted aromatic protons (δ ~6.5–7.2 ppm) and IR C–H stretches near 2920 cm⁻¹ (alkyl) and 3020 cm⁻¹ (aromatic), differing from thiophene’s electron-rich system.

Data Tables

Table 1: Structural Parameters of Pyrrolidine Derivatives

Table 2: Spectroscopic Data Comparison

| Compound | ¹H-NMR (δ, ppm) | IR Peaks (cm⁻¹) | Reference |

|---|---|---|---|

| 1-Methyl-3-(thiophen-2-yl)-pyrrolidine | 7.19 (thiophene H₅) | 1694 (C=O), 3096 (C–H) | |

| Chromeno-isoxazole derivative | N/A | N/A |

Biologische Aktivität

1-Methyl-3-(2-methylphenyl)pyrrolidine is a compound that belongs to the pyrrolidine class, which has garnered attention in pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-Methyl-3-(2-methylphenyl)pyrrolidine features a pyrrolidine ring substituted with a methyl group and a 2-methylphenyl group. The presence of these substituents influences its interaction with biological targets, contributing to its pharmacological effects.

1. Antimicrobial Activity

Pyrrolidine derivatives have been reported to exhibit significant antimicrobial properties. In vitro studies have shown that various pyrrolidine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 150 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 1-Methyl-3-(2-methylphenyl)pyrrolidine | E. coli | 125 |

| S. aureus | 100 | |

| Bacillus subtilis | 75 |

2. Anticancer Activity

Research indicates that pyrrolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain derivatives show IC50 values in the nanomolar range against breast and ovarian cancer cells . The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several pyrrolidine derivatives on human breast cancer cell lines (MCF-7) and ovarian cancer cells (A2780). The results indicated that compounds derived from the pyrrolidine scaffold exhibited IC50 values ranging from 0.69 to 22 mM, suggesting promising anticancer potential .

3. Neuropharmacological Effects

Pyrrolidine compounds have also been investigated for their neuropharmacological properties. Some studies suggest that they may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation may contribute to their potential use in treating neurological disorders .

The biological activity of 1-Methyl-3-(2-methylphenyl)pyrrolidine is thought to arise from its ability to interact with various molecular targets:

- Enzyme Inhibition : Many pyrrolidine derivatives inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining neurotransmitter levels and other physiological functions.

- Receptor Modulation : These compounds may modulate receptor activity, particularly in the central nervous system, influencing mood and cognitive functions.

Q & A

Q. What are the established synthetic routes for 1-Methyl-3-(2-methylphenyl)pyrrolidine, and how can reaction conditions be optimized?

The synthesis of pyrrolidine derivatives often involves alkylation, cyclization, or cross-coupling reactions. For example, Scheme 5 in outlines a multi-step synthesis for a related pyrrolo[2,3-b]pyridine derivative, including NaH-mediated alkylation and Pd-catalyzed coupling. Adapting similar protocols, researchers can explore:

- Alkylation : Using NaH and methyl iodide (MeI) to introduce the methyl group at the pyrrolidine nitrogen.

- Suzuki-Miyaura coupling : To attach the 2-methylphenyl moiety via Pd(PPh₃)₄ catalysis.

- Solvent optimization : THF or dioxane at elevated temperatures (e.g., 105°C) may improve yield .

Key parameters to optimize include temperature, catalyst loading, and stoichiometry. Factorial design () can systematically test variables like solvent polarity and reaction time to maximize efficiency.

Q. Which analytical techniques are critical for characterizing 1-Methyl-3-(2-methylphenyl)pyrrolidine?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and purity (e.g., as in for pyridine derivatives).

- Chromatography : HPLC or GC-MS to assess purity (>95% as a benchmark, per ’s standards for related compounds).

- Infrared Spectroscopy (IR) : To identify functional groups like C-N stretching in the pyrrolidine ring.

Q. What safety protocols are recommended for handling this compound?

- Hazard identification : While specific GHS data for this compound is limited, structurally similar pyrrolidines () may exhibit irritant properties (Xi hazard symbol).

- Preventive measures : Use gloves, goggles, and fume hoods. Follow protocols for handling air-sensitive reagents (e.g., NaH in THF, as in ).

- Emergency response : Rinse exposed skin/eyes immediately (S26 safety code, ).

Advanced Research Questions

Q. How can computational methods guide the optimization of synthesis and reactivity?

The ICReDD framework () integrates quantum chemical calculations and experimental data to predict reaction pathways. For example:

- Reaction path search : Identify low-energy intermediates in the alkylation or coupling steps.

- Transition state analysis : Optimize Pd-catalyzed cross-coupling barriers using DFT calculations.

- Machine learning : Train models on existing pyrrolidine synthesis data to predict optimal conditions (e.g., solvent, temperature).

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?

- Pharmacophore modeling : Compare electronic/steric effects of the 2-methylphenyl group with analogs (e.g., ’s piperidine derivatives).

- Biological assays : Test enantiomers or regioisomers to isolate contributions of specific substituents.

- Data reconciliation : Use statistical tools (e.g., ANOVA) to distinguish experimental noise from true SAR trends.

Q. How can factorial design improve experimental efficiency in studying this compound’s properties?

- Variable selection : Test factors like reaction time, temperature, and catalyst ratio ().

- Response surface methodology (RSM) : Model interactions between variables to identify synergistic effects.

- Case study : A 2³ factorial design could optimize solvent (THF vs. dioxane), catalyst (Pd(PPh₃)₄ vs. Pd(OAc)₂), and base (K₂CO₃ vs. Cs₂CO₃) for coupling reactions.

Methodological Resources

- Synthetic protocols : Adapt ’s multi-step strategies with modifications for steric hindrance from the 2-methylphenyl group.

- Safety frameworks : Align with GHS guidelines () and ICReDD’s feedback loops ().

- Data analysis : Use RSM or machine learning () to resolve conflicting results in SAR or reaction yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.